CCR5 Antagonist Pharmacological Annotation: Target Compound Activity Declaration vs. Undeclared Analogs
A preliminary pharmacological screening study explicitly names 1-[(3-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid as a CCR5 antagonist candidate, associating it with therapeutic areas such as HIV infection, asthma, rheumatoid arthritis, and COPD [1]. In contrast, close structural analogs—including the 1-[(2-bromophenyl)sulfonylamino] and 1-(dimethyl-isoxazole-4-sulfonamido) variants—have not been linked to CCR5 antagonism in any publicly available primary literature or patent. This constitutes a target‑engagement distinction that directly influences compound selection for CCR5‑focused drug discovery or biological probe development.
| Evidence Dimension | CCR5 antagonist annotation (declared vs. undeclared) |
|---|---|
| Target Compound Data | Declared as a CCR5 antagonist in preliminary pharmacological screening; specific IC50 not reported. |
| Comparator Or Baseline | 1-[(2-bromophenyl)sulfonylamino]cyclopentane-1-carboxylic acid and 1-(dimethyl-1,2-oxazole-4-sulfonamido)cyclopentane-1-carboxylic acid: no CCR5 annotation found in any public source. |
| Quantified Difference | Qualitative binary distinction (annotated vs. unannotated); quantitative IC50 comparison not feasible. |
| Conditions | Preliminary pharmacological screening context; assay details and quantitative potency values absent from the open literature [1]. |
Why This Matters
When designing a CCR5 antagonist screening cascade or purchasing a probe for CCR5‐mediated disease research, only the target compound carries a direct annotation for this mechanism, reducing the risk of selecting an inactive surrogate.
- [1] Zhang HL. Preliminary screening of pharmacological activity: CCR5 antagonist utility. Semantic Scholar Author Profile 91457169, 2012. Available at: https://www.semanticscholar.org/author/张会利/91457169. View Source
